Cas no 1491040-55-1 (1-(3,5-difluorophenyl)prop-2-en-1-one)

1-(3,5-Difluorophenyl)prop-2-en-1-one is a fluorinated aromatic enone compound characterized by its α,β-unsaturated ketone structure. The presence of difluorine substituents at the 3- and 5-positions of the phenyl ring enhances its reactivity and electronic properties, making it a valuable intermediate in organic synthesis. This compound is particularly useful in cross-coupling reactions, Michael additions, and cyclization processes due to its electron-deficient aromatic system and conjugated carbonyl group. Its structural features also contribute to its utility in pharmaceutical and agrochemical research, where fluorinated motifs are often sought for their metabolic stability and bioactivity. The compound is typically handled under inert conditions to preserve its reactivity.
1-(3,5-difluorophenyl)prop-2-en-1-one structure
1491040-55-1 structure
商品名:1-(3,5-difluorophenyl)prop-2-en-1-one
CAS番号:1491040-55-1
MF:C9H6F2O
メガワット:168.140149593353
CID:5209776
PubChem ID:65573941

1-(3,5-difluorophenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • 2-Propen-1-one, 1-(3,5-difluorophenyl)-
    • 1-(3,5-difluorophenyl)prop-2-en-1-one
    • インチ: 1S/C9H6F2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5H,1H2
    • InChIKey: OLGJBEOEYFFBBC-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC(F)=CC(F)=C1)(=O)C=C

計算された属性

  • せいみつぶんしりょう: 168.03867113g/mol
  • どういたいしつりょう: 168.03867113g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 17.1Ų

1-(3,5-difluorophenyl)prop-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1837777-1.0g
1-(3,5-difluorophenyl)prop-2-en-1-one
1491040-55-1
1g
$0.0 2023-06-07
Enamine
EN300-1837777-1g
1-(3,5-difluorophenyl)prop-2-en-1-one
1491040-55-1
1g
$628.0 2023-09-19
Enamine
EN300-1837777-0.1g
1-(3,5-difluorophenyl)prop-2-en-1-one
1491040-55-1
0.1g
$553.0 2023-09-19
Enamine
EN300-1837777-0.5g
1-(3,5-difluorophenyl)prop-2-en-1-one
1491040-55-1
0.5g
$603.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1337745-250mg
1-(3,5-Difluorophenyl)prop-2-en-1-one
1491040-55-1 98%
250mg
¥9360 2023-04-15
Enamine
EN300-1837777-2.5g
1-(3,5-difluorophenyl)prop-2-en-1-one
1491040-55-1
2.5g
$1230.0 2023-09-19
Enamine
EN300-1837777-5g
1-(3,5-difluorophenyl)prop-2-en-1-one
1491040-55-1
5g
$1821.0 2023-09-19
Enamine
EN300-1837777-0.25g
1-(3,5-difluorophenyl)prop-2-en-1-one
1491040-55-1
0.25g
$579.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1337745-2.5g
1-(3,5-Difluorophenyl)prop-2-en-1-one
1491040-55-1 98%
2.5g
¥16916 2023-04-15
Enamine
EN300-1837777-10g
1-(3,5-difluorophenyl)prop-2-en-1-one
1491040-55-1
10g
$2701.0 2023-09-19

1-(3,5-difluorophenyl)prop-2-en-1-one 関連文献

1-(3,5-difluorophenyl)prop-2-en-1-oneに関する追加情報

Comprehensive Overview of 1-(3,5-difluorophenyl)prop-2-en-1-one (CAS No. 1491040-55-1): Properties, Applications, and Industry Insights

1-(3,5-difluorophenyl)prop-2-en-1-one (CAS 1491040-55-1) is a fluorinated aromatic ketone derivative gaining attention in pharmaceutical and material science research. This compound, characterized by its difluorophenyl moiety and α,β-unsaturated carbonyl structure, exhibits unique electronic properties due to the electron-withdrawing effects of fluorine atoms. Researchers are increasingly exploring its potential as a building block for bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.

The compound's structure-activity relationship (SAR) has become a focal point in drug discovery, especially with growing interest in fluorinated pharmaceuticals. Approximately 30% of FDA-approved drugs now contain fluorine, driving demand for specialized intermediates like 1-(3,5-difluorophenyl)prop-2-en-1-one. Its Michael acceptor capability enables covalent binding to biological targets, a feature leveraged in proteolysis-targeting chimeras (PROTACs) development—one of the most searched topics in medicinal chemistry today.

From a synthetic chemistry perspective, this compound serves as a versatile precursor for heterocyclic synthesis. Recent publications highlight its utility in constructing pyrazole and pyrimidine scaffolds through [3+2] cycloadditions—a trending research area in green chemistry. The fluorine substitution pattern at the 3,5-positions enhances both the compound's metabolic stability and membrane permeability, addressing two key challenges in contemporary drug design.

Material scientists have investigated 1491040-55-1 for organic electronic applications, particularly as a component in electron-transport materials for OLED devices. The difluorophenyl group contributes to improved charge mobility while maintaining solution processability—a balance highly sought after in flexible electronics development. This dual applicability in life sciences and advanced materials makes it a compound of significant interdisciplinary interest.

Analytical characterization of 1-(3,5-difluorophenyl)prop-2-en-1-one typically involves HPLC purity analysis, NMR spectroscopy (showing characteristic vinyl proton at δ 6.5-7.5 ppm), and mass spectrometry (expected [M+H]+ at m/z 182). The compound's UV-Vis spectrum exhibits strong π→π* transitions around 280-320 nm, making it detectable at low concentrations—a feature valuable for metabolic stability studies in drug discovery pipelines.

Recent patent analyses reveal growing commercial interest in this chemical entity, with applications spanning from agricultural chemicals to photoinitiators for polymer chemistry. The compound's photophysical properties are particularly relevant to researchers developing photoaffinity probes—another trending topic in chemical biology. Its moderate logP value (~2.1) suggests favorable drug-like properties while maintaining sufficient solubility for biological testing.

From a safety perspective, proper handling of 1491040-55-1 requires standard organic chemistry laboratory precautions. While not classified as highly hazardous, its α,β-unsaturated ketone structure warrants consideration of potential electrophilic reactivity in biological systems—a crucial factor in its development as a pharmaceutical intermediate. Stability studies indicate good shelf life when stored under inert atmosphere at -20°C, with no significant degradation observed over 12 months.

The synthesis of 1-(3,5-difluorophenyl)prop-2-en-1-one typically proceeds via Claisen-Schmidt condensation between 3,5-difluorobenzaldehyde and acetone, followed by careful purification. Recent advances in continuous flow chemistry have improved yields to >85% while reducing byproduct formation—addressing common search queries about optimization strategies for this transformation. Alternative routes employing palladium-catalyzed carbonylations have also been reported in the literature.

In the context of structure-based drug design, the difluorophenyl motif in 1491040-55-1 offers distinct advantages. Fluorine's isosteric replacement of hydrogen while adding electronegativity influences both binding affinity and pharmacokinetic properties. This molecular editing capability aligns with current trends in fragment-based drug discovery, where small fluorinated building blocks are increasingly valuable.

Looking forward, the demand for 1-(3,5-difluorophenyl)prop-2-en-1-one is expected to grow in parallel with the expansion of fluorine chemistry applications. Its role in developing targeted protein degraders and covalent inhibitors positions it as a strategic intermediate in modern drug discovery. As research continues to reveal new applications for this versatile compound, its importance in both academic and industrial settings will likely increase significantly.

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